molecular formula C17H18F6O3 B1325866 Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate CAS No. 898793-00-5

Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate

Cat. No.: B1325866
CAS No.: 898793-00-5
M. Wt: 384.31 g/mol
InChI Key: NECFAZOOPVQHKD-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain

Scientific Research Applications

Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate typically involves the reaction of 3,5-ditrifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an esterification process to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoic acid.

    Reduction: Formation of ethyl 7-(3,5-ditrifluoromethylphenyl)-7-hydroxyheptanoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Mechanism of Action

The mechanism by which Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 7-(3-trifluoromethylphenyl)-7-oxoheptanoate
  • Ethyl 7-(4-trifluoromethylphenyl)-7-oxoheptanoate
  • Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate

Comparison: Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs with single trifluoromethyl or dimethyl groups, this compound exhibits higher thermal stability and distinct electronic properties, making it more suitable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F6O3/c1-2-26-15(25)7-5-3-4-6-14(24)11-8-12(16(18,19)20)10-13(9-11)17(21,22)23/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECFAZOOPVQHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645525
Record name Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-00-5
Record name Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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